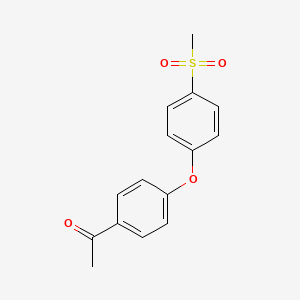
Methyl 2-hydroxy-6-methoxybenzoate
Vue d'ensemble
Description
“Methyl 2-hydroxy-6-methoxybenzoate” is a chemical compound with the CAS Number: 22833-69-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is methyl 2-hydroxy-6-methoxybenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-6-methoxybenzoate” is1S/C9H10O4/c1-12-7-5-3-4-6 (10)8 (7)9 (11)13-2/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-6-methoxybenzoate” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
Methyl 2-hydroxy-6-methoxybenzoate has been used in the enantioselective synthesis of bioactive natural products such as (+)-coriandrone A and B .
Antifeedant Activity
This compound has also been investigated for its antifeedant activity, which could be useful in pest control applications .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory system irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
methyl 2-hydroxy-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIMTHQIPOSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335771 | |
| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methoxybenzoate | |
CAS RN |
22833-69-8 | |
| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?
A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], methyl 2-hydroxy-6-methoxybenzoate is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].
Q2: How does the activity of methyl 2-hydroxy-6-methoxybenzoate compare to other compounds isolated from Securidaca longipedunculata?
A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, methyl 2-hydroxy-6-methoxybenzoate did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.
Q3: Are there future research directions for methyl 2-hydroxy-6-methoxybenzoate derived from Securidaca longipedunculata?
A3: Although methyl 2-hydroxy-6-methoxybenzoate did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




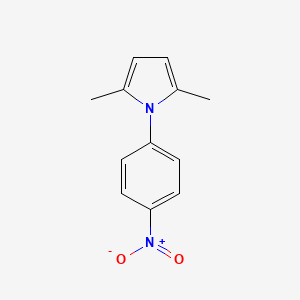

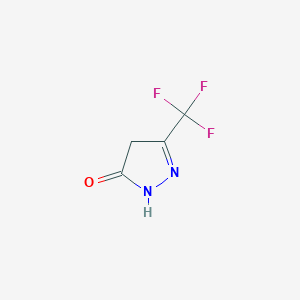
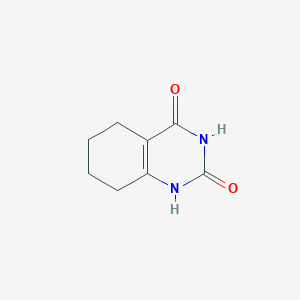


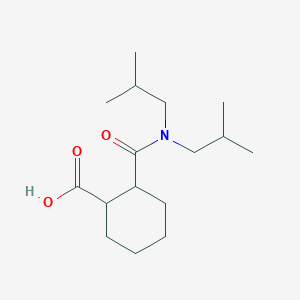
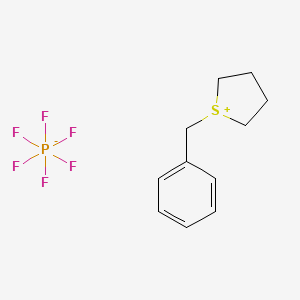
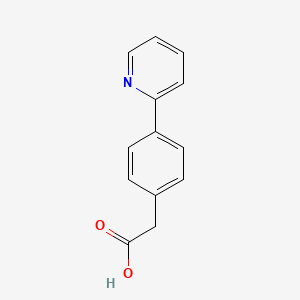
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
